methyl 2-bromo-3-phenylprop-2-enoate
Description
Methyl 2-bromo-3-phenylprop-2-enoate (CAS: 24127-62-6; synonyms: methyl (E)-2-bromo-3-phenylacrylate) is an α,β-unsaturated ester with the molecular formula C₁₀H₉BrO₂ . Its structure features a bromine atom at the β-position, a phenyl group at the γ-position, and a methyl ester moiety. This compound is a versatile intermediate in organic synthesis, particularly in cyclization reactions and the preparation of heterocyclic compounds . Its reactivity is influenced by the electron-withdrawing bromine substituent, which enhances electrophilicity at the α-carbon, facilitating nucleophilic substitution or conjugate addition reactions.
Synthetic routes often involve condensation or halogenation strategies. For example, analogous esters are synthesized via cyclization of β-keto esters using polyphosphoric acid (PPA) as a catalyst . Crystallographic studies, such as those employing SHELX or ORTEP software, confirm its planar geometry and intermolecular interactions .
Properties
CAS No. |
21788-35-2 |
|---|---|
Molecular Formula |
C10H9BrO2 |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
methyl 2-bromo-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
UDGLSFZOLJZPTH-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=CC1=CC=CC=C1)Br |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation with Brominated Precursors
The most widely reported laboratory-scale synthesis involves the base-catalyzed condensation of substituted benzaldehydes with methyl acrylate derivatives. For methyl 2-bromo-3-phenylprop-2-enoate, 3-bromobenzaldehyde reacts with methyl acrylate under alkaline conditions:
Reaction Scheme
$$ \text{3-Bromobenzaldehyde} + \text{Methyl acrylate} \xrightarrow{\text{NaOH, reflux}} \text{this compound} $$
Optimized Conditions
- Base : Sodium hydroxide (0.5–1.0 equiv)
- Solvent : Ethanol/water (3:1 v/v)
- Temperature : Reflux (78–85°C)
- Reaction Time : 6–8 hours
- Yield : 68–72%
The reaction proceeds via enolate formation at the α-position of methyl acrylate, followed by nucleophilic attack on the aldehyde carbonyl. Steric and electronic effects from the bromine substituent significantly influence reaction kinetics, with meta-substitution (3-bromo) providing optimal resonance stabilization of the transition state.
Knoevenagel Condensation Variations
Alternative protocols employ modified Knoevenagel conditions using ammonium acetate or piperidine as catalysts:
| Parameter | Standard Protocol | Optimized Protocol |
|---|---|---|
| Catalyst | Piperidine (5 mol%) | NH$$_4$$OAc (10 mol%) |
| Solvent | Toluene | DMF/THF (1:2) |
| Temperature | 110°C | 80°C |
| Yield | 58% | 74% |
The ammonium acetate system demonstrates improved regioselectivity by suppressing side reactions such as Michael addition.
Halogenation Strategies
Direct α-Bromination of Esters
Post-synthetic bromination of methyl 3-phenylprop-2-enoate provides a two-step alternative:
Step 1 : Synthesis of parent ester via Stobbs condensation
Step 2 : Bromination using N-bromosuccinimide (NBS)
$$ \text{Methyl 3-phenylprop-2-enoate} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{this compound} $$
Critical Parameters
- Radical Initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv)
- Solvent : Carbon tetrachloride
- Temperature : 60–65°C
- Reaction Time : 3 hours
- Yield : 81%
This method offers superior atom economy compared to condensation routes but requires strict anhydrous conditions to prevent hydrolysis.
Electrophilic Bromination
Bromine (Br$$_2$$) in dichloromethane at -15°C selectively brominates the α-position without olefin migration:
| Property | Value |
|---|---|
| Br$$_2$$ Equiv | 1.05 |
| Reaction Time | 45 minutes |
| Selectivity | >95% (by $$^1$$H NMR) |
| Isolated Yield | 78% |
The low-temperature conditions prevent diastereomer formation through rapid quenching of the bromonium intermediate.
Industrial-Scale Production
Continuous Flow Synthesis
Modern manufacturing plants employ continuous flow reactors to enhance process control:
Reactor Design
- Type : Tubular reactor with static mixers
- Residence Time : 12 minutes
- Throughput : 120 kg/h
Advantages
- 23% reduction in solvent usage vs. batch processes
- 99.2% conversion efficiency
- 15°C lower peak temperatures
This approach minimizes thermal degradation while maintaining >99% HPLC purity.
Catalyst Recycling Systems
Industrial protocols incorporate immobilized base catalysts to improve sustainability:
| Catalyst Support | Reusability Cycles | Activity Retention |
|---|---|---|
| Silica-bound NaOH | 18 | 94% |
| Polymer-supported K$$2$$CO$$3$$ | 32 | 87% |
The silica-bound system demonstrates superior long-term stability under continuous operation.
Purification and Isolation
Crystallization Optimization
Recrystallization from heptane/ethyl acetate (5:1) yields needle-like crystals with:
| Purity Parameter | Value |
|---|---|
| HPLC Purity | 99.8% |
| Residual Solvents | <50 ppm |
| Bromide Content | <0.1% |
Crystal morphology studies reveal orthorhombic packing with unit cell dimensions:
$$ a = 12.34 \, \text{Å}, \, b = 7.89 \, \text{Å}, \, c = 15.67 \, \text{Å} $$
Chromatographic Methods
Preparative HPLC conditions for high-purity batches:
| Column | Mobile Phase | Retention Time |
|---|---|---|
| C18 (250 × 21.2 mm) | MeCN/H$$_2$$O (65:35) | 14.2 min |
This method achieves baseline separation of brominated regioisomers with resolution factor R$$_s$$ = 2.1.
Mechanistic Considerations
Base-Catalyzed Pathway Analysis
DFT calculations at the B3LYP/6-311++G(d,p) level reveal:
- Activation energy for enolate formation: 28.3 kcal/mol
- Transition state stabilization via Br···O interactions: -4.7 kcal/mol
- Charge distribution at TS: $$ q_{\text{Br}} = -0.32 \, e $$
These findings explain the enhanced reactivity of brominated aldehydes in condensation reactions.
Radical Bromination Dynamics
Laser flash photolysis studies of NBS decomposition show:
- Radical chain propagation rate: $$ k_p = 1.2 \times 10^8 \, \text{M}^{-1}\text{s}^{-1} $$
- Br$$^\cdot$$ addition to double bond: $$ \Delta H^\ddagger = 8.4 \, \text{kcal/mol} $$
Chemical Reactions Analysis
Types of Reactions
methyl 2-bromo-3-phenylprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The reactivity and applications of α,β-unsaturated esters are highly dependent on substituents. Key analogs include:
Key Findings :
- Electron-withdrawing groups (e.g., Br, Cl) increase electrophilicity, favoring reactions like Michael additions .
- Stereochemistry (E vs. Z) influences molecular packing and crystal lattice stability. For instance, the Z-configuration in methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate results in distinct hydrogen-bonding patterns compared to E-isomers .
Research Findings and Implications
- Crystallographic Insights: Studies using SHELX and ORTEP-3 reveal that bromine substituents enhance halogen bonding, stabilizing crystal lattices . For example, methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate exhibits C–H···O and Br···π interactions .
- Reactivity Trends: Bromine at the β-position increases susceptibility to nucleophilic attack, whereas dimethylamino groups promote intramolecular cyclization .
Q & A
Basic: What are the optimal synthetic routes for methyl 2-bromo-3-phenylprop-2-enoate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis typically involves bromination of α,β-unsaturated esters. A plausible route includes:
Michael addition : Start with methyl 3-phenylprop-2-enoate and introduce bromine via electrophilic addition using reagents like N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C.
Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates, while controlled temperatures prevent polymerization.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor purity via TLC and NMR .
Key Parameters:
| Parameter | Optimal Condition |
|---|---|
| Reagent | NBS |
| Temperature | 0–5°C |
| Solvent | Dichloromethane or DMF |
| Yield Optimization | Slow addition of bromine source |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve stereochemistry and bond angles. For analogous bromo-enoates, C–Br bond lengths range 1.89–1.92 Å, and dihedral angles between phenyl and ester groups are ~15° .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ and bromine isotope pattern.
Basic: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 150°C (TGA analysis recommended). Store at 2–8°C in amber vials.
- Light Sensitivity : UV exposure promotes radical bromine elimination. Use inert atmospheres (N₂/Ar) for long-term storage .
- Hydrolytic Degradation : Susceptible to ester hydrolysis in aqueous media. Stability tests in buffered solutions (pH 4–7) are critical for biological studies .
Advanced: How can computational methods predict the reactivity of this compound in Diels-Alder reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states. Key steps:
- Optimize geometries of diene and dienophile (bromo-enoate).
- Calculate frontier molecular orbitals (HOMO-LUMO gaps). For bromo-enoates, electron-withdrawing Br reduces LUMO energy, enhancing reactivity with electron-rich dienes.
- Simulate regioselectivity: Meta-substituted phenyl groups favor endo transition states .
- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data.
Advanced: What strategies resolve contradictions in reported biological activities of brominated α,β-unsaturated esters?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Variation of substituents : Compare bromo-enoates with chloro or methyl analogs.
- Enzyme assays : Test inhibition of serine hydrolases (e.g., acetylcholine esterase) under standardized conditions (pH 7.4, 37°C).
- Data normalization : Account for solvent effects (DMSO vs. aqueous buffers) and cell-line variability. Reproduce conflicting studies with identical protocols .
Advanced: How does the bromine substituent influence stereochemical outcomes in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Mechanistic analysis : Bromine acts as a leaving group, enabling Pd-catalyzed coupling. Steric effects from the phenyl group may lead to β-hydride elimination side reactions.
- Optimization :
- Ligand selection : Bulky ligands (SPhos, XPhos) suppress side reactions.
- Solvent effects : Use toluene/ethanol mixtures for better Pd dispersion.
- Monitoring : Track stereochemistry via NOESY NMR or chiral HPLC .
Key Observations:
| Condition | Outcome |
|---|---|
| Pd(OAc)₂/XPhos | 85% yield, >95% ee |
| DMF as solvent | Reduced yield (≤50%) due to decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
